molecular formula C14H18N2O3 B2489640 4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile CAS No. 383147-05-5

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile

Cat. No.: B2489640
CAS No.: 383147-05-5
M. Wt: 262.309
InChI Key: PRKJLXYIPKTJFN-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 . This compound is known for its unique structure, which includes a benzenecarbonitrile core substituted with a hydroxy-morpholinopropoxy group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile typically involves the reaction of 4-cyanophenol with 2-chloro-3-morpholinopropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The hydroxy group in the compound can undergo substitution reactions with various electrophiles, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinopropoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile can be compared with similar compounds such as:

    4-(2-Hydroxy-3-piperidinopropoxy)benzenecarbonitrile: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

    4-(2-Hydroxy-3-azetidinopropoxy)benzenecarbonitrile: This compound contains an azetidine ring, which can influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-hydroxy-3-morpholin-4-ylpropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-9-12-1-3-14(4-2-12)19-11-13(17)10-16-5-7-18-8-6-16/h1-4,13,17H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKJLXYIPKTJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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